4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11(2)13-7-9-14(10-8-13)20(18,19)17-15-6-4-5-12(3)16-15/h4-11H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGNRZCQVPQFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Cumene
The regioselective chlorosulfonation of cumene (isopropylbenzene) serves as the foundational step. Cumene reacts with chlorosulfonic acid (ClSOH) under anhydrous conditions, where the electron-donating isopropyl group directs sulfonation to the para position.
Reaction Conditions
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Reactants : Cumene (1 equiv), chlorosulfonic acid (1.2 equiv)
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Temperature : 0–5°C (initial), then gradual warming to 25°C
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Time : 4–6 hours
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Workup : Quenching with ice water, extraction with dichloromethane, and drying over NaSO
The crude 4-isopropylbenzenesulfonyl chloride is typically obtained in 75–85% yield and purified via vacuum distillation.
Sulfonamide Formation with 2-Amino-6-methylpyridine
Nucleophilic Substitution Reaction
The sulfonyl chloride intermediate reacts with 2-amino-6-methylpyridine in a nucleophilic substitution to form the sulfonamide bond. A base, such as triethylamine (EtN) or pyridine, neutralizes HCl generated during the reaction.
Standard Protocol
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Reactants :
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4-Isopropylbenzenesulfonyl chloride (1 equiv)
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2-Amino-6-methylpyridine (1.1 equiv)
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Triethylamine (2 equiv)
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Solvent : Anhydrous dichloromethane or tetrahydrofuran
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Temperature : 0°C (initial), then stirred at room temperature
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Time : 12–18 hours
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Workup :
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Dilution with water, extraction with ethyl acetate
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Washing with brine, drying over NaSO
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Solvent evaporation under reduced pressure
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Reaction Optimization
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Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to nonpolar solvents.
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Stoichiometry : Excess amine (1.1–1.2 equiv) ensures complete consumption of sulfonyl chloride.
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Temperature Control : Maintaining 0°C during initial mixing minimizes side reactions (e.g., sulfonate ester formation).
Alternative Synthetic Routes
Sulfonic Acid Activation
For laboratories avoiding chlorosulfonic acid, 4-isopropylbenzenesulfonic acid may be activated using phosphorus pentachloride (PCl) or thionyl chloride (SOCl):
Conditions : Reflux in benzene for 6 hours, yielding 80–88% sulfonyl chloride.
Solid-Phase Synthesis
Recent advances employ polymer-supported reagents for sulfonamide coupling, enabling facile purification. For example, 2-amino-6-methylpyridine immobilized on Wang resin reacts with sulfonyl chloride, followed by cleavage with trifluoroacetic acid.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) removes unreacted starting materials and byproducts. Slow cooling to 4°C yields needle-like crystals.
Spectroscopic Confirmation
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H NMR (400 MHz, CDCl):
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IR (KBr) : 1320 cm (S=O asymmetric stretch), 1160 cm (S=O symmetric stretch).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
(a) 2-Ethoxy-5-isopropyl-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide (BH50697)
- Structure : Features ethoxy, methyl, and isopropyl substituents on the benzene ring.
- Molecular Formula : C₁₈H₂₄N₂O₃S (MW: 348.46) .
- Key Differences : The ethoxy group increases hydrophobicity compared to the unsubstituted isopropyl in the target compound. This may enhance membrane permeability but reduce aqueous solubility.
(b) 4-Isopropyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
- Structure : Substituted with a benzoxathiol ring (containing sulfur and oxygen) at the sulfonamide nitrogen.
- Molecular Formula: C₁₆H₁₅NO₄S₂ (MW: 349.43) .
- Key Differences : The benzoxathiol ring introduces additional hydrogen-bonding sites and metabolic instability due to the oxo group.
Heterocyclic Modifications at the Sulfonamide Nitrogen
(a) 4-Isopropyl-N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (5a)
- Structure : Contains a thiazole ring substituted with phenyl and methylsulfonyl groups.
- Molecular Formula: Not explicitly provided, but estimated as C₂₅H₂₅N₃O₄S₂ (MW: ~519.6) .
(b) N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
Functional Group Additions
(a) N-(4-(Diethylamino)benzyl)-4-isopropyl-N-(p-tolyl)benzenesulfonamide
Table 1: Comparative Analysis of Key Compounds
Biological Activity
4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring with an isopropyl substituent and a 6-methyl-2-pyridinyl moiety. This unique structure contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with the active sites of target enzymes, inhibiting their activity. This interaction disrupts various biochemical pathways, leading to the observed biological effects, such as:
- Antimicrobial Activity : Inhibition of bacterial growth by targeting key enzymes involved in bacterial metabolism.
- Anti-inflammatory Effects : Modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Streptococcus pneumoniae | 8 µg/mL |
These results suggest that the compound may serve as a potent antibacterial agent, especially against Gram-positive bacteria.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In one study, it was shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 150 ± 10 | 50 ± 5 |
| IL-6 | 120 ± 8 | 30 ± 3 |
This data indicates that treatment with this compound significantly lowers cytokine levels, suggesting a strong anti-inflammatory effect.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various sulfonamides, including this compound. The compound demonstrated superior activity against resistant strains of bacteria compared to traditional antibiotics like cefixime and azithromycin .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers assessed the anti-inflammatory mechanisms of this compound in a mouse model of acute inflammation. The results indicated a significant reduction in paw edema and inflammatory cell infiltration, supporting its potential therapeutic use in inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-isopropylbenzenesulfonyl chloride and 2-amino-6-methylpyridine under basic conditions. Key parameters include:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reaction rates by stabilizing intermediates .
- Temperature Control : Elevated temperatures (80–100°C) improve reaction kinetics but require careful monitoring to avoid decomposition of the pyridine moiety .
- Catalytic Bases : Triethylamine or potassium carbonate facilitates deprotonation of the amine group, accelerating sulfonamide bond formation .
- Yield Optimization : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >85% purity. Confirm purity using HPLC or GC-MS .
Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₅H₁₈N₂O₂S) with <2 ppm mass error .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Q. How can researchers design initial biological activity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, cyclooxygenase) based on structural analogs .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., esterase activity with 4-nitrophenyl acetate) .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .
- Control Experiments : Compare activity against reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to establish baseline efficacy .
Advanced Research Questions
Q. What computational strategies can predict the reaction mechanism of sulfonamide bond formation in this compound?
Methodological Answer:
- Quantum Chemical Calculations :
- Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and activation energies .
- Simulate solvent effects with the conductor-like polarizable continuum model (CPCM) .
- Kinetic Studies : Perform Eyring plot analysis to derive thermodynamic parameters (ΔH‡, ΔS‡) from temperature-dependent reaction rates .
Q. How can molecular docking resolve contradictions in observed vs. predicted binding modes?
Methodological Answer:
- Docking Workflow :
- Prepare the ligand (sulfonamide) and protein (e.g., carbonic anhydrase II) using AutoDock Tools.
- Perform flexible docking with Lamarckian genetic algorithms to account for side-chain mobility .
- Validation :
- Compare docking poses with crystallographic data (if available).
- Use molecular dynamics (MD) simulations (NAMD or GROMACS) to assess binding stability over 100 ns trajectories .
Q. What experimental approaches address discrepancies in spectroscopic data across studies?
Methodological Answer:
- Data Harmonization :
- Controlled Variable Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
